molecular formula C19H15N3O3S2 B14958977 N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-methylquinoline-4-carboxamide

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-methylquinoline-4-carboxamide

Cat. No.: B14958977
M. Wt: 397.5 g/mol
InChI Key: IHTDHBQMOKHCLH-UHFFFAOYSA-N
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Description

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-methylquinoline-4-carboxamide (synonyms include ZINC6182208, STK654531, and AKOS002221022) is a heterocyclic compound featuring a quinoline core linked via a carboxamide bond to a benzothiazole moiety . Key structural attributes include:

  • Benzothiazole ring: Substituted at position 6 with a methanesulfonyl (-SO₂CH₃) group, a strong electron-withdrawing substituent that enhances solubility and metabolic stability.
  • Quinoline ring: Substituted at position 2 with a methyl group and at position 4 with the carboxamide linkage.

Properties

Molecular Formula

C19H15N3O3S2

Molecular Weight

397.5 g/mol

IUPAC Name

2-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C19H15N3O3S2/c1-11-9-14(13-5-3-4-6-15(13)20-11)18(23)22-19-21-16-8-7-12(27(2,24)25)10-17(16)26-19/h3-10H,1-2H3,(H,21,22,23)

InChI Key

IHTDHBQMOKHCLH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-methylquinoline-4-carboxamide involves several steps. The general synthetic route includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core is synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Methanesulfonyl Group: The methanesulfonyl group is introduced by reacting the benzothiazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Quinoline Derivative Formation: The quinoline derivative is synthesized by reacting 2-methylquinoline-4-carboxylic acid with a suitable reagent, such as thionyl chloride, to form the corresponding acid chloride.

    Coupling Reaction: The final step involves coupling the methanesulfonyl benzothiazole derivative with the quinoline acid chloride in the presence of a base to form this compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-methylquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents such as halogens or nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the amide bond and formation of the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as dichloromethane, ethanol, and water. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-methylquinoline-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological targets.

    Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to inhibit specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-methylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs bearing modifications to the benzothiazole or quinoline moieties. These structural variations influence physicochemical properties, binding interactions, and biological activity.

Table 1: Structural and Functional Comparison of Benzothiazole-Quinoline Carboxamides

Compound Name Benzothiazole Substituent Quinoline Substituents Key Features/Implications
Target Compound 6-methanesulfonyl 2-methyl, 4-carboxamide Methanesulfonyl enhances solubility and electron-withdrawing effects; methyl improves steric bulk.
N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-methylquinoline-6-carboxamide 6-fluoro 4-hydroxy, 2-methyl, 6-carboxamide Fluoro increases lipophilicity; hydroxy group enables hydrogen bonding, potentially improving target affinity.
1-Butyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide 6-fluoro 1-butyl, 4-hydroxy, 2-oxo Oxo group introduces polarity; butyl chain may enhance membrane permeability but reduce solubility.
N-(6-chloranyl-1,3-benzothiazol-2-yl)-2-(4-chlorophenyl)-3-methyl-quinoline-4-carboxamide 6-chloro 2-(4-chlorophenyl), 3-methyl Dual chloro substituents increase lipophilicity and steric hindrance, possibly improving receptor binding.
N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-4-oxidanylidene-chromene-3-carboxamide 6-nitro, 3-(2-methoxyethyl) Chromene-4-oxidanylidene, 3-carboxamide Nitro group confers strong electron-withdrawing effects; methoxyethyl enhances solubility.

Substituent Effects on Pharmacological Activity

  • Electron-withdrawing groups (e.g., -SO₂CH₃, -NO₂, -F): These substituents modulate electron density, affecting binding to targets like kinases or ion channels. For example, anticonvulsant benzothiazole-semicarbazones with fluoro or chloro groups demonstrated 100% protection in maximal electroshock seizure (MES) models .
  • Hydrophilic groups (e.g., -OH, -SO₂CH₃) : Improve aqueous solubility but may reduce blood-brain barrier penetration. The methanesulfonyl group in the target compound balances solubility and stability .
  • Lipophilic groups (e.g., -Cl, -CH₃, butyl) : Enhance membrane permeability but risk metabolic instability. Chlorinated analogs (e.g., ) may exhibit prolonged half-lives due to reduced cytochrome P450 metabolism.

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